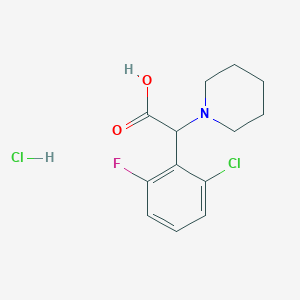

2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride

CAS No.: 1461704-80-2

Cat. No.: VC3091210

Molecular Formula: C13H16Cl2FNO2

Molecular Weight: 308.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461704-80-2 |

|---|---|

| Molecular Formula | C13H16Cl2FNO2 |

| Molecular Weight | 308.17 g/mol |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H15ClFNO2.ClH/c14-9-5-4-6-10(15)11(9)12(13(17)18)16-7-2-1-3-8-16;/h4-6,12H,1-3,7-8H2,(H,17,18);1H |

| Standard InChI Key | BKKCJEHDLXSYIT-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(C2=C(C=CC=C2Cl)F)C(=O)O.Cl |

| Canonical SMILES | C1CCN(CC1)C(C2=C(C=CC=C2Cl)F)C(=O)O.Cl |

Introduction

2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride is a complex organic compound with a molecular formula of C13H16Cl2FNO2 and a molecular weight of approximately 308.18 g/mol . This compound belongs to the class of acetic acid derivatives and is characterized by the presence of a piperidine ring and a chlorofluorophenyl group. The hydrochloride salt form indicates that it is often used in a protonated state, which can affect its solubility and stability in aqueous solutions.

Synthesis and Preparation

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride typically involves the reaction of appropriate precursors such as 2-chloro-6-fluorophenylacetic acid derivatives with piperidine under controlled conditions. The specific synthesis pathway may vary depending on the desired yield and purity, often requiring careful control of temperature and pressure to minimize side reactions.

Applications and Biological Activity

While specific biological activities of 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets such as receptors or enzymes. The chloro and fluoro substituents can enhance binding affinity and modulate biological responses.

Analytical Techniques for Characterization

Characterization of 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride can be achieved through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Useful for confirming the molecular weight and identifying potential impurities.

-

Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the compound.

Safety and Handling

Handling of 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride requires caution due to its potential chemical reactivity and possible biological effects. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and working in a well-ventilated area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume